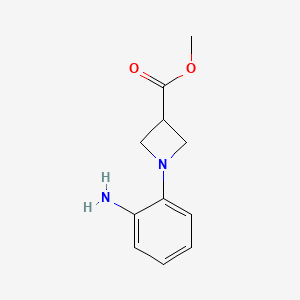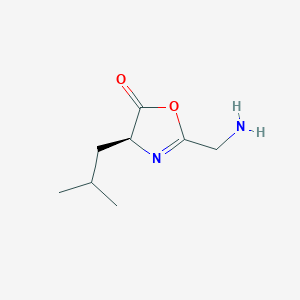
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one
Übersicht
Beschreibung
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one: is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom. This compound is characterized by the presence of an aminomethyl group and an isobutyloxyl group attached to the oxazole ring. Oxazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. For instance, the cyclization of (S)-2-amino-3-methylbutanoic acid with an appropriate oxidizing agent can yield the desired oxazole.
Chiral Auxiliary-Based Synthesis: Using chiral auxiliaries such as tert-butanesulfinamide can help achieve stereoselective synthesis of the oxazole ring.
Multicomponent Assembly Processes: Sequential multicomponent assembly processes involving the formation of intermediates with an aminomethyl subunit followed by selective ring-forming reactions can be employed.
Industrial Production Methods:
Batch Production: Large-scale synthesis can be carried out in batch reactors, where the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor system, allowing for efficient and scalable production.
Analyse Chemischer Reaktionen
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be performed to convert the oxazole ring into a pyrrolidine derivative.
Substitution Reactions: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxazolone Derivatives: Resulting from oxidation reactions.
Pyrrolidine Derivatives: Resulting from reduction reactions.
Substituted Oxazoles: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one: has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It can be used as a lead compound in drug discovery and development, particularly for designing new therapeutic agents.
Industry: Its derivatives can be used in the development of new materials with unique properties.
Wirkmechanismus
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one: can be compared with other similar oxazole derivatives, such as 4-aminocoumarin and tert-butanesulfinamide derivatives. While these compounds share structural similarities, This compound
Vergleich Mit ähnlichen Verbindungen
4-Aminocoumarin
Tert-butanesulfinamide derivatives
Other substituted oxazoles
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-(aminomethyl)-4-(2-methylpropyl)-4H-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)3-6-8(11)12-7(4-9)10-6/h5-6H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBPLZDKMCEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694088 | |
| Record name | 2-(Aminomethyl)-4-(2-methylpropyl)-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738570-00-8 | |
| Record name | 2-(Aminomethyl)-4-(2-methylpropyl)-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1501985.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1501987.png)
![4-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1501988.png)
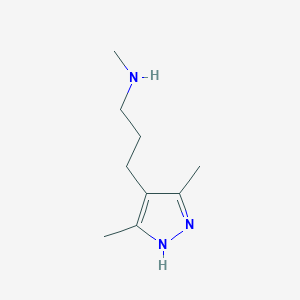
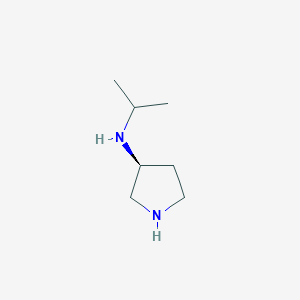
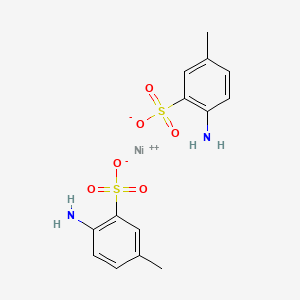
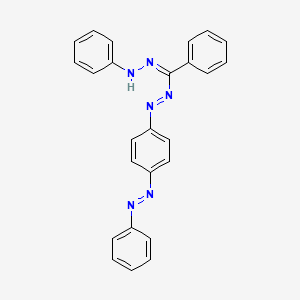
![N-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxamide](/img/structure/B1502048.png)
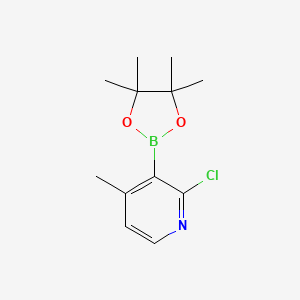

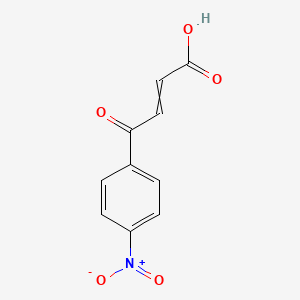
![3-Amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B1502058.png)
